4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-
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Overview
Description
4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- is a synthetic organic compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- typically involves the condensation of a 2-bromophenyl ketone with a suitable benzopyran precursor under acidic or basic conditions. Common reagents include bromine, phenyl ketones, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to new treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one derivatives with different substituents.
- 2-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one analogs.
Uniqueness
The presence of the 2-bromophenyl group in 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- distinguishes it from other benzopyran derivatives. This unique substituent can influence the compound’s chemical reactivity and biological activity, making it a subject of interest in various research fields.
Properties
CAS No. |
644973-64-8 |
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Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2 |
InChI Key |
XBJCSFWSBKCPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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